molecular formula C12H24N2O3 B12571695 tert-Butyl [3-(morpholin-4-yl)propyl]carbamate CAS No. 307002-38-6

tert-Butyl [3-(morpholin-4-yl)propyl]carbamate

Cat. No.: B12571695
CAS No.: 307002-38-6
M. Wt: 244.33 g/mol
InChI Key: QBUPMJHTOFHKKA-UHFFFAOYSA-N
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Description

tert-Butyl [3-(morpholin-4-yl)propyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a morpholine ring via a propyl chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [3-(morpholin-4-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [3-(morpholin-4-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl [3-(morpholin-4-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing the active morpholine derivative upon enzymatic cleavage of the carbamate group. This process can modulate various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog used as a protecting group for amines.

    Morpholine: A parent compound with a wide range of industrial applications.

    tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate: A related compound used in drug delivery systems.

Uniqueness

tert-Butyl [3-(morpholin-4-yl)propyl]carbamate stands out due to its combined structural features of both tert-butyl carbamate and morpholine, offering unique reactivity and versatility in various chemical and biological applications.

Properties

CAS No.

307002-38-6

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-(3-morpholin-4-ylpropyl)carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)13-5-4-6-14-7-9-16-10-8-14/h4-10H2,1-3H3,(H,13,15)

InChI Key

QBUPMJHTOFHKKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1CCOCC1

Origin of Product

United States

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